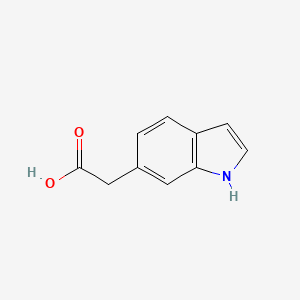

2-(1H-Indol-6-yl)acetic acid

Vue d'ensemble

Description

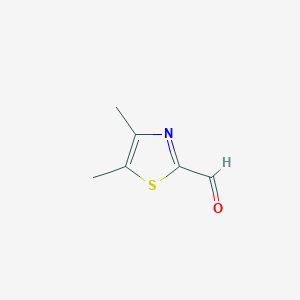

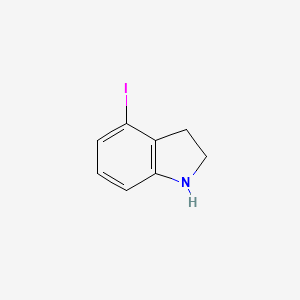

“2-(1H-Indol-6-yl)acetic acid” is a compound that belongs to the class of indole-3-acetic acids . It is functionally related to acetic acid . It is also known as Heteroauxin .

Synthesis Analysis

In one study, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis

The molecular structure of “2-(1H-Indol-6-yl)acetic acid” is C10H9NO2 . It is a member of indole-3-acetic acids and a member of hydroxyindoles .Chemical Reactions Analysis

Indole derivatives have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .Physical And Chemical Properties Analysis

The empirical formula of “2-(1H-Indol-6-yl)acetic acid” is C10H8ClNO2 and its molecular weight is 209.63 .Applications De Recherche Scientifique

Agriculture

Summary of Application

2-(1H-Indol-6-yl)acetic acid is used in agriculture as a plant growth hormone, promoting cell elongation and division .

Methods of Application

It is typically applied to plants via soil drenching or foliar spraying at various concentrations, depending on the plant species and desired outcome.

Results

Studies have shown that application of this compound can lead to a significant increase in plant growth parameters such as root length, shoot height, and leaf surface area.

Medicine

Summary of Application

In medicine, derivatives of 2-(1H-Indol-6-yl)acetic acid exhibit a range of biological activities, including anti-inflammatory and analgesic effects .

Methods of Application

These derivatives are often tested in vivo using animal models to evaluate their therapeutic potential.

Results

Some derivatives have shown promising results in reducing inflammation and pain in preclinical studies, with potential for development into new medications.

Biotechnology

Summary of Application

Biotechnological applications include the use of indole derivatives as signaling molecules in microbial communication and as precursors for bioactive compounds .

Methods of Application

Microbial fermentation processes are employed to produce indole derivatives from glucose or tryptophan.

Results

The production of these derivatives has been optimized to increase yields, which is crucial for industrial-scale applications.

Pharmacology

Summary of Application

Indole derivatives, including 2-(1H-Indol-6-yl)acetic acid, are studied for their pharmacological properties, such as antiviral and anticancer activities .

Methods of Application

Pharmacological studies involve the synthesis of novel compounds followed by in vitro and in vivo testing against various disease models.

Results

Certain indole derivatives have demonstrated high-affinity binding to receptors and inhibition of disease pathways, indicating potential as drug candidates.

Organic Synthesis

Summary of Application

2-(1H-Indol-6-yl)acetic acid is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals .

Methods of Application

It serves as a building block in various synthetic routes, utilizing its reactivity for the formation of new bonds.

Results

The versatility of indole derivatives in organic synthesis has led to the creation of numerous compounds with diverse biological activities.

Analytical Chemistry

Summary of Application

In analytical chemistry, indole derivatives are used as standards and reagents in the quantification and analysis of chemical compounds .

Methods of Application

They are often used in chromatography and spectrometry techniques to identify and measure the concentration of analytes.

Results

The use of indole derivatives has improved the accuracy and sensitivity of analytical methods, facilitating the detection of substances at low concentrations.

This analysis provides a snapshot of the multifaceted applications of 2-(1H-Indol-6-yl)acetic acid in various scientific fields, highlighting its importance and versatility.

Neuropharmacology

Summary of Application

Indole derivatives are investigated for their neuroprotective and neuromodulatory effects, which are crucial in treating neurodegenerative diseases .

Methods of Application

These compounds are tested on neuronal cell cultures and animal models to assess their protective effects against neurotoxic agents.

Results

Some indole derivatives have shown to protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic applications for neurodegenerative conditions.

Environmental Science

Summary of Application

Indole derivatives are used as biomarkers in environmental monitoring to detect pollution levels and the presence of specific microorganisms .

Methods of Application

Environmental samples are analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to detect and quantify indole derivatives.

Results

The presence of specific indole derivatives can indicate the level of organic pollution or the activity of certain microbial populations in the environment.

Material Science

Summary of Application

In material science, indole derivatives are incorporated into polymers and coatings to impart unique properties such as conductivity and biocompatibility .

Methods of Application

These derivatives are polymerized or copolymerized with other monomers to create novel materials with desired characteristics.

Results

Materials enhanced with indole derivatives have been developed with improved mechanical strength, thermal stability, and electrical conductivity.

Food Chemistry

Summary of Application

Indole derivatives are studied for their role in food flavoring and preservation, contributing to the aroma and shelf-life of food products .

Methods of Application

Food products are treated with indole derivatives to evaluate their impact on flavor profiles and antimicrobial properties.

Results

Certain indole compounds have been found to enhance the flavor of foods and inhibit the growth of spoilage-causing bacteria.

Veterinary Medicine

Summary of Application

Indole derivatives are explored for their use in veterinary medicine, particularly for their antimicrobial and antiparasitic activities .

Methods of Application

These compounds are administered to animals to test their efficacy in preventing or treating infections and infestations.

Results

Research has shown that some indole derivatives can effectively control parasitic infections and bacterial diseases in livestock.

Cosmetics and Personal Care

Summary of Application

Indole derivatives are utilized in the cosmetics industry for their fragrant properties and potential skin health benefits .

Safety And Hazards

Orientations Futures

Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . In addition, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies .

Propriétés

IUPAC Name |

2-(1H-indol-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10(13)6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFCZJVRWYZLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564979 | |

| Record name | (1H-Indol-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Indol-6-yl)acetic acid | |

CAS RN |

39689-58-2 | |

| Record name | 1H-Indole-6-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39689-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1H-Indol-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-6-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)